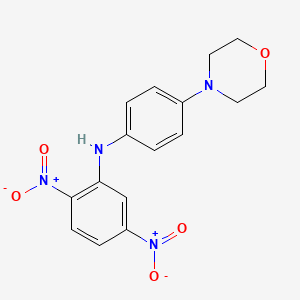

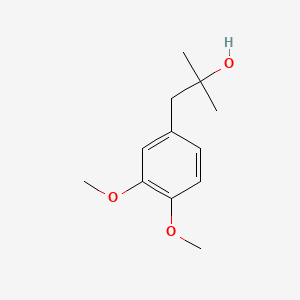

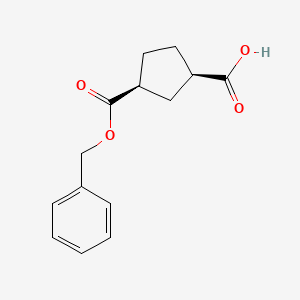

N-(4-morpholinophenyl)-2,5-dinitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be related to a class of compounds involving morpholinophenyl groups . These compounds are often used in the synthesis of various pharmaceuticals and have various biological applications .

Synthesis Analysis

In a related synthesis, quinoxaline-2-carbaldehyde and 4-morpholin-4-yl-phenylamine were dissolved in an ethanol solution. The mixture was stirred for 1 h under refluxing. The resulting solution was left in air for a few days, yielding red rod-shaped crystals .Chemical Reactions Analysis

The reaction of thiourea, as an ambidentate nucleophile, with enones in the presence of a strong base in refluxing ethanol is a point of argument among synthetic organic chemists .科学的研究の応用

Crystal Structure and Hydrogen Bonding Analysis

The study of crystal structures involving morpholine derivatives, such as 4-(2,4-Dinitrophenylsulfanyl)morpholine, provides insights into their molecular configurations, including the conformation of morpholine rings and their interactions through hydrogen bonding. This information is crucial for understanding the molecular basis of their reactivity and interactions in various chemical contexts (Brito et al., 2006).

Reactivity and Formation of Complexes

The formation of complexes between morpholine derivatives and other molecules, such as 2,4-dinitrophenol, has been extensively studied. These complexes exhibit unique properties, including color-changing behaviors upon crystallization, which are of interest for various applications. The detailed molecular structure and interactions within these complexes offer insights into the design of novel materials and compounds (Dega‐Szafran et al., 2005).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel morpholine derivatives, such as those involving reactions with dinitrothiophen, contribute to the development of new compounds with potential applications in material science, pharmaceuticals, and more. The detailed analysis of their crystal structures and properties provides a foundation for exploring their utility in various fields (Mugnoli et al., 1980).

Photophysical Properties and Applications

The study of the photophysical properties of morpholine derivatives, such as their fluorescence quenching capabilities with dinitrophenols, is crucial for understanding their potential applications in sensing, imaging, and as probes in biological systems. These studies not only reveal the fundamental photophysical behavior of these compounds but also their potential toxicological impacts and mechanisms of action (Huţanu & Pintilie, 2013).

Biomedical Applications and Drug Development

Investigations into the biological properties of rhenium(I) tricarbonyl complexes bearing nitrogen-donor ligands, including morpholine, highlight their potential in biomedical applications. The modification of ligand coordination spheres in these complexes enables optimization of their properties for use in imaging, cancer treatment, and as bactericidal agents. Such studies are instrumental in the development of novel therapeutic agents and diagnostic tools (Murphy et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2,5-dinitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c21-19(22)14-5-6-16(20(23)24)15(11-14)17-12-1-3-13(4-2-12)18-7-9-25-10-8-18/h1-6,11,17H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHAVPLQZDIUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=C(C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816497 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2987200.png)

![2,2,2-trifluoro-1-{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-ethanone N-(4-methylphenyl)hydrazone](/img/structure/B2987201.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2987203.png)

![6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B2987211.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[1-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2987213.png)